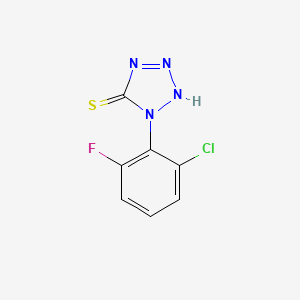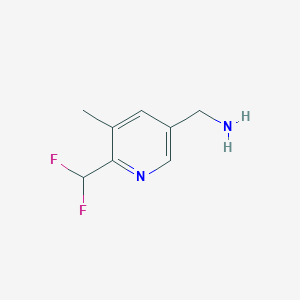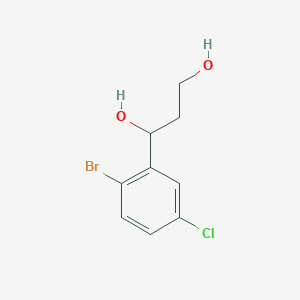![molecular formula C7H5BrClN3 B13664744 2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13664744.png)
2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it part of the pyrrolopyrazine family. Compounds in this family are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine typically involves several steps:
Starting Materials: The synthesis often begins with commercially available 3,5-dibromo-6-chloropyrazin-2-amine.
Cross-Coupling Reactions: The initial step involves a Sonogashira cross-coupling reaction to introduce the necessary substituents.
Chemical Reactions Analysis
2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Cycloaddition: It can also participate in cycloaddition reactions, forming more complex heterocyclic structures.
Scientific Research Applications
2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets:
Kinase Inhibition: The compound inhibits kinase enzymes, which play a crucial role in cell signaling pathways.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Antitumor Activity: The compound induces apoptosis in cancer cells by interfering with their signaling pathways.
Comparison with Similar Compounds
2-Bromo-7-chloro-5-methyl-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives:
2-Bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine: This compound has a similar structure but lacks the chlorine atom, which may affect its biological activity.
2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde: This derivative contains an aldehyde group, which can lead to different reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its potential as a kinase inhibitor and its diverse biological activities.
Properties
Molecular Formula |
C7H5BrClN3 |
|---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
2-bromo-7-chloro-5-methylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C7H5BrClN3/c1-12-3-4(9)6-7(12)10-2-5(8)11-6/h2-3H,1H3 |
InChI Key |
MGBSDFXNFGDWKN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=NC(=CN=C21)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


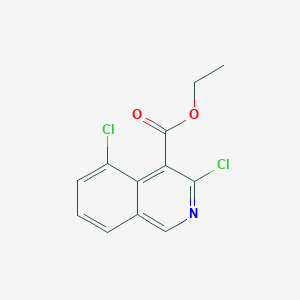
![8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13664672.png)
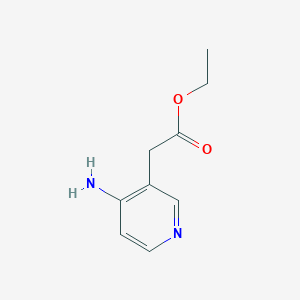
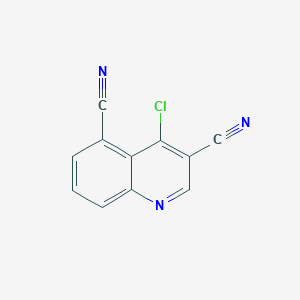

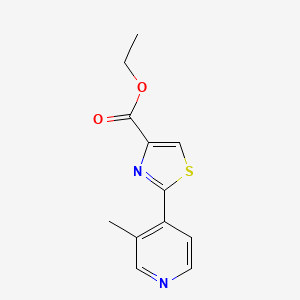
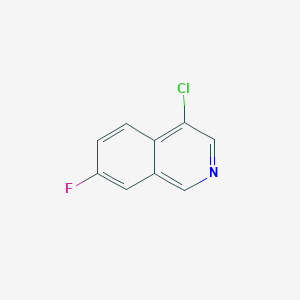
![8-Methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13664695.png)


![tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13664710.png)
